4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives under basic conditions . Finally, the pyrimidine ring is constructed through condensation reactions involving suitable aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial effects . The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy . The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial properties.
Piperazine derivatives: Compounds like piperazine-1-carboxamides have similar structural features and biological activities.
Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine are used in similar applications, including drug development.
Uniqueness
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-12-15(25-20-19-12)16(24)23-8-6-22(7-9-23)14-10-13(17-11-18-14)21-4-2-3-5-21/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMOKKREOASGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.